![molecular formula C23H18N2O4S B2481597 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 845803-47-6](/img/structure/B2481597.png)
1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a methylthiazolyl group, and a dihydrochromenopyrroledione group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Antimicrobial Activity
Methoxyphenylthiazole-oxadiazolone derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity . These compounds show promise as potential antimicrobial agents. Further studies could explore their efficacy against specific pathogens and mechanisms of action.
Anticancer Potential
Compounds containing the oxadiazole moiety have demonstrated anticancer properties . Methoxyphenylthiazole-oxadiazolone might exhibit similar effects. Investigating its impact on cancer cell lines, understanding its interactions with cellular targets, and assessing its toxicity profile are crucial steps in exploring its potential as an anticancer agent.
Anticonvulsant Properties
Thiazole-containing molecules have been studied for their anticonvulsant activity . Methoxyphenylthiazole-oxadiazolone could be investigated in animal models to assess its ability to prevent or reduce seizures. Structure-activity relationship studies may guide modifications for enhanced efficacy.
Antioxidant Capacity
Thiazole derivatives are known for their antioxidant properties . Methoxyphenylthiazole-oxadiazolone might exhibit free radical scavenging activity. In vitro assays and mechanistic studies can shed light on its antioxidant potential and its relevance in oxidative stress-related conditions.
Anti-Inflammatory Effects
Thiazole-containing compounds have anti-inflammatory activity . Methoxyphenylthiazole-oxadiazolone could be explored for its ability to modulate inflammatory pathways. Animal models and cellular assays would provide insights into its anti-inflammatory mechanisms.
Histone Deacetylase Inhibition
Thiazole-based molecules have been investigated as histone deacetylase inhibitors . Methoxyphenylthiazole-oxadiazolone might influence epigenetic regulation by targeting histone deacetylases. In silico studies and biochemical assays can elucidate its potential in this context.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-12-7-8-17-16(9-12)20(26)18-19(14-5-4-6-15(10-14)28-3)25(22(27)21(18)29-17)23-24-13(2)11-30-23/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYVHFEXFVALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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